molecular formula C20H18O5 B7776893 methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B7776893
M. Wt: 338.4 g/mol
InChI Key: PTGRZEVHQKJNOJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoate ester linked to a chromen-2-one moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the esterification of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets. The chromen-2-one moiety can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its ability to form reactive oxygen species can contribute to its anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-2H-chromen-7-yl benzoate
  • 4-methyl-2-oxo-2H-chromen-7-yl carbamate

Uniqueness

Methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. Its combination of chromen-2-one and benzoate moieties allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

methyl 4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-14-10-19(21)25-18-11-16(8-9-17(14)18)24-12-13-4-6-15(7-5-13)20(22)23-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGRZEVHQKJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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